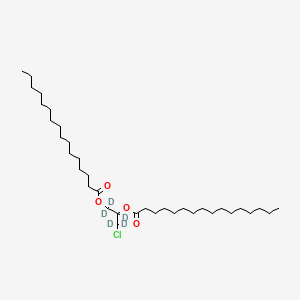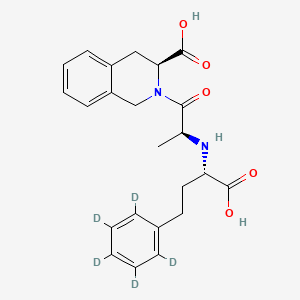![molecular formula C9H17N3O2 B563442 5-[4-(Ethylamino)butyl]hydantoin CAS No. 805946-35-4](/img/structure/B563442.png)
5-[4-(Ethylamino)butyl]hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Ethylamino)butyl]hydantoin is a heterocyclic organic compound with the molecular formula C₉H₁₇N₃O₂ and a molecular weight of 199.25 g/mol . It belongs to the class of hydantoins, which are five-membered ring compounds containing two nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2 and 4 . Hydantoins are known for their diverse biological activities and are used in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
The primary target of 5-[4-(Ethylamino)butyl]hydantoin is currently unknown. This compound is a derivative of hydantoin, which is a class of compounds known to have various biological activities
Mode of Action
Hydantoins, in general, are known to interact with their targets by binding to specific sites, leading to changes in the target’s function
Biochemical Pathways
Given that it is a derivative of hydantoin, it may potentially affect similar pathways as other hydantoins . .
Result of Action
As a derivative of hydantoin, it may share some of the effects of other hydantoins, which include various biological activities . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing hydantoins, including 5-[4-(Ethylamino)butyl]hydantoin, is the Bucherer–Bergs reaction . This reaction involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide in aqueous ethanol at 60–70°C . The reaction produces hydantoins directly, and it works well for both aliphatic and aromatic aldehydes or ketones .
Another method involves the use of isocyanates and urea derivatives to form hydantoins . This approach is particularly useful for synthesizing 5,5-disubstituted hydantoins . Additionally, metal-catalyzed procedures and tandem α-alkylation/cyclization methods have been developed for the efficient synthesis of hydantoins .
Industrial Production Methods
Industrial production of hydantoins typically involves large-scale application of the Bucherer–Bergs reaction due to its simplicity and efficiency . The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Ethylamino)butyl]hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted hydantoin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[4-(Ethylamino)butyl]hydantoin has several scientific research applications:
Propiedades
IUPAC Name |
5-[4-(ethylamino)butyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-2-10-6-4-3-5-7-8(13)12-9(14)11-7/h7,10H,2-6H2,1H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBLMJDEKGTIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCC1C(=O)NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661952 |
Source


|
| Record name | 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805946-35-4 |
Source


|
| Record name | 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)


![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/new.no-structure.jpg)






